molecular formula C15H19ClN2O6 B14444464 Octyl 4-chloro-3,5-dinitro-benzoate CAS No. 77369-40-5

Octyl 4-chloro-3,5-dinitro-benzoate

Cat. No.: B14444464
CAS No.: 77369-40-5
M. Wt: 358.77 g/mol
InChI Key: IFOMTTVCTPZKGB-UHFFFAOYSA-N
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Description

Octyl 4-chloro-3,5-dinitro-benzoate is an organic compound with the molecular formula C15H18ClN2O6 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with nitro groups at the 3 and 5 positions, and a chlorine atom at the 4 position The octyl group is attached to the carboxyl group of the benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 4-chloro-3,5-dinitro-benzoate typically involves the esterification of 4-chloro-3,5-dinitrobenzoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Octyl 4-chloro-3,5-dinitro-benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3,5-dinitrobenzoic acid and octanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Reduction: Products include 4-chloro-3,5-diaminobenzoate.

    Hydrolysis: Products include 4-chloro-3,5-dinitrobenzoic acid and octanol.

Scientific Research Applications

Octyl 4-chloro-3,5-dinitro-benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Octyl 4-chloro-3,5-dinitro-benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the ester and chlorine functionalities can engage in binding interactions with proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Octyl 3,5-dinitrobenzoate: Lacks the chlorine atom at the 4 position.

    4-chloro-3,5-dinitrobenzoic acid: Lacks the octyl ester group.

    Octyl 4-chlorobenzoate: Lacks the nitro groups at the 3 and 5 positions.

Uniqueness

Octyl 4-chloro-3,5-dinitro-benzoate is unique due to the presence of both nitro groups and a chlorine atom on the benzene ring, combined with the octyl ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

77369-40-5

Molecular Formula

C15H19ClN2O6

Molecular Weight

358.77 g/mol

IUPAC Name

octyl 4-chloro-3,5-dinitrobenzoate

InChI

InChI=1S/C15H19ClN2O6/c1-2-3-4-5-6-7-8-24-15(19)11-9-12(17(20)21)14(16)13(10-11)18(22)23/h9-10H,2-8H2,1H3

InChI Key

IFOMTTVCTPZKGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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